molecular formula C14H20ClNO B1522794 N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide CAS No. 1258641-22-3

N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide

Cat. No. B1522794
CAS RN: 1258641-22-3
M. Wt: 253.77 g/mol
InChI Key: GDVUMILOVCFPMX-UHFFFAOYSA-N
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Description

“N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide” is a chemical compound with the CAS Number: 1258641-22-3 . It has a molecular weight of 253.77 .


Molecular Structure Analysis

The IUPAC name for this compound is N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide . The InChI code for this compound is 1S/C14H20ClNO/c1-14(2,3)12-6-4-11(5-7-12)8-9-16-13(17)10-15/h4-7H,8-10H2,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

“N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide” is a powder that is stored at room temperature . It has a molecular weight of 253.77 .

Scientific Research Applications

Medicine

In the field of medicine, this compound could potentially be investigated for its pharmacological properties. Given its structural complexity, it may interact with biological systems in unique ways, possibly acting as a precursor for drug development or as a novel therapeutic agent itself. However, specific applications in medicine are not detailed in the available literature .

Agriculture

For agricultural applications, compounds like N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide might be used in the synthesis of new pesticides or herbicides. Its efficacy in this area would depend on its bioactivity against target pests or weeds and its safety profile for non-target organisms and the environment .

Material Science

In material science, this compound could serve as a monomer or a polymer additive. Its incorporation into polymers might enhance certain properties like thermal stability, resistance to degradation, or mechanical strength. Research could explore its use in creating advanced materials for construction, packaging, or electronics .

Environmental Science

Environmental science could benefit from the compound’s potential use in pollution control or remediation strategies. It might be involved in the development of sensors for detecting environmental contaminants or in the synthesis of compounds that can neutralize hazardous substances .

Analytical Chemistry

Analytical chemists might find N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide useful as a standard or reagent in chemical assays. It could be part of novel methods for quantifying or identifying other substances, or it might be used to study reaction mechanisms .

Biochemistry

In biochemistry, the compound could be used to probe the structure and function of biomolecules. It might act as an inhibitor or activator in enzymatic reactions, or it could be used to modify proteins or nucleic acids to study their roles in biological processes .

Pharmacology

Pharmacological research might explore the compound’s effects on various biological pathways. It could be used in the study of drug-receptor interactions, in the screening of pharmacological activity, or in the investigation of metabolic processes .

Chemical Engineering

Finally, in chemical engineering, this compound could be utilized in process optimization. It might be a candidate for catalysis, or it could be used in the design of efficient synthesis routes for complex chemicals, potentially reducing costs and environmental impact .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not allowing the material to contaminate ground water systems .

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-14(2,3)12-6-4-11(5-7-12)8-9-16-13(17)10-15/h4-7H,8-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVUMILOVCFPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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